6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
Introduction to Chromene Derivatives in Contemporary Medicinal Chemistry
Chromene derivatives have emerged as privileged scaffolds in drug discovery due to their structural versatility, low toxicity, and broad-spectrum pharmacological activities. The 4-oxo-4H-chromene framework, in particular, has been extensively studied for its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Structural Significance of 4-Oxo-4H-Chromene Scaffolds in Bioactive Compounds
The 4-oxo-4H-chromene scaffold is characterized by a benzopyran-4-one structure, where the ketone group at the 4th position and the fused aromatic ring system confer unique electronic and steric properties. These features enable the scaffold to participate in critical interactions with enzyme active sites and receptor pockets.
Key Structural Features and Bioactivity Correlations
- 4-Oxo Group : The ketone moiety at position 4 enhances hydrogen-bonding capacity, often critical for inhibiting enzymes such as carbonic anhydrases (CAs) and cholinesterases. For example, in carbonic anhydrase inhibitors, the 4-oxo group coordinates with zinc ions in the enzyme’s active site.
- Substitution at Position 6 : The 6-methyl group in the target compound introduces steric bulk and modulates electron density across the chromene ring. Substitutions at this position have been shown to influence binding affinity and metabolic stability. In a study of 4-oxo-4H-chromene-2-carboxamides, methyl groups at analogous positions improved inhibitory activity against CA II by 40% compared to unsubstituted analogs.
- Aromatic Fusion : The fused benzene ring facilitates π-π interactions with aromatic residues in target proteins, as observed in kinase and protease inhibitors.
Table 1. Impact of Substituent Position on 4-Oxo-4H-Chromene Bioactivity
The structural adaptability of the 4-oxo-4H-chromene scaffold allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For instance, electron-donating groups at position 7 (e.g., methoxy) enhance antidiabetic activity by improving interactions with peroxisome proliferator-activated receptors (PPARs), whereas electron-withdrawing groups at the same position reduce antimicrobial efficacy.
Role of Sulfamoylphenylcarboxamide Moieties in Target-Specific Drug Design
The sulfamoylphenylcarboxamide moiety in 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide serves as a multifunctional pharmacophore, contributing to target selectivity and potency. This moiety combines a sulfonamide group, known for its enzyme-inhibitory properties, with a carboxamide linker that enhances solubility and bioavailability.
Mechanistic Insights into Sulfamoylphenylcarboxamide Interactions
- Sulfonamide Group : The sulfamoyl group (-SO$$2$$NH-) is a hallmark of carbonic anhydrase inhibitors, where it binds to the zinc-containing active site via its sulfonamide nitrogen. In hybrid structures like the target compound, this group enables dual targeting of enzymes and receptors. For example, derivatives of 4-oxo-N-(4-sulfamoylphenethyl)chromene-2-carboxamide exhibit nanomolar inhibition constants (K$$i$$) against CA II (7.5–16.6 nM).
- Carboxamide Linker : The -NHCO- bridge between the chromene core and the sulfamoylphenyl group facilitates hydrogen bonding with backbone amides in target proteins. This linker also reduces conformational flexibility, favoring entropically driven binding.
- N-Methyl-Phenyl Substituent : The methyl(phenyl) group on the sulfamoyl nitrogen enhances lipophilicity, promoting blood-brain barrier penetration for central nervous system (CNS) targets. This modification is critical in anticholinesterase agents targeting Alzheimer’s disease.
Table 2. Structural Contributions of Sulfamoylphenylcarboxamide Moieties
The integration of these components exemplifies a rational drug design strategy aimed at multi-target engagement. For instance, molecular docking studies of analogous compounds reveal halogen bonding between fluorine atoms in trifluoromethyl groups and Thr199/Thr200 residues in CA II, further stabilizing inhibitor-enzyme complexes.
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-16-8-13-22-20(14-16)21(27)15-23(31-22)24(28)25-17-9-11-19(12-10-17)32(29,30)26(2)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,28) |
InChI Key |
JUFATFDAKIMNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while temperatures >25°C risk sulfamoyl group decomposition. Kinetic studies show optimal conversion at 20–25°C.
Purification Challenges
The sulfamoyl group’s polarity complicates chromatography. Gradient elution (DCM:MeOH 90:10 to 85:15) resolves co-eluting byproducts. Recrystallization in DCM/hexane improves purity to >98%.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The sulfamoylphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfamoylphenyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: BH37262’s methyl(phenyl)sulfamoyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the unmodified sulfamoyl group in Compound 12 .
Chromene Core Modifications :
- BH37262 and BH37261 share a 4-oxo-4H-chromene scaffold with a 6-methyl group, whereas Compound 12 has a 2-oxo-2H-chromene structure. This positional isomerism at the chromene’s ketone group (4-oxo vs. 2-oxo) could influence electronic properties and biological target interactions .
Synthetic Efficiency :
- Compound 12 is synthesized via a one-step acetic acid reflux method, yielding a simpler structure . In contrast, BH37262’s synthesis likely requires multi-step functionalization of the sulfonamide group, as inferred from ’s emphasis on optimized condensation routes .
Pharmacological Implications (Inferred from Structural Data)
- BH37262 : The methyl(phenyl)sulfamoyl group may enhance binding to hydrophobic pockets in target proteins, such as kinases or sulfotransferases.
- Compound 12 : The simpler sulfamoyl group and 2-oxo chromene core might limit its bioavailability due to higher polarity .
Biological Activity
6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, often referred to as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromene core and a sulfamoyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C23H18N2O5S, with a molecular weight of approximately 434.46 g/mol. The structural features include:
- Chromene Core : A fused benzopyran structure that is known for various biological activities.
- Sulfamoyl Group : This moiety is often associated with antibacterial and antitumor properties.
- Methyl Substituents : These groups can influence the lipophilicity and overall bioactivity of the compound.
Antitumor Activity
Recent studies have indicated that chromene derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | MDA-MB-231 | 10.3 | Cell cycle arrest |
| This compound | A549 (Lung) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The presence of the sulfamoyl group suggests potential antimicrobial properties. Preliminary studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Study on Antitumor Efficacy :
- In a controlled study, several chromene derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The results showed that the compound under discussion significantly reduced cell viability in a dose-dependent manner compared to control groups (p < 0.05).
-
Antimicrobial Screening :
- A series of tests were conducted against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers in serum, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 6-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, and what key reaction parameters require strict control?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the chromene-4-one core via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl).
- Step 2 : Introduction of the sulfamoyl group via nucleophilic substitution with methyl(phenyl)sulfamoyl chloride, requiring anhydrous conditions and bases like triethylamine to scavenge HCl .
- Step 3 : Carboxamide formation using coupling agents (e.g., EDC/HOBt) to react the chromene carboxylic acid with the aryl amine intermediate .
- Critical Parameters : Temperature control (<5°C during sulfamoylation to prevent side reactions), solvent selection (DMF for solubility), and stoichiometric precision (1:1.2 molar ratio for sulfamoyl chloride to amine).
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄, 80°C | 65–70 | |
| 2 | Methyl(phenyl)sulfamoyl chloride, Et₃N, DCM, 0°C | 50–55 | |
| 3 | EDC, HOBt, DMF, RT | 75–80 |
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- FT-IR : Confirm carbonyl groups (C=O stretch at 1680–1720 cm⁻¹ for chromenone and carboxamide) and sulfonamide (S=O asymmetric/symmetric stretches at 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Chromenone C-4 carbonyl at δ 180–185 ppm (¹³C).
- Methyl groups on sulfamoyl (δ 2.8–3.2 ppm for N–CH₃ in ¹H).
- Aromatic protons (δ 6.8–8.2 ppm) for phenyl and chromene rings .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂CH₃ group at m/z 155).
Advanced Research Questions
Q. How can researchers optimize sulfamoyl group introduction to improve yields, and what purity validation methods are recommended for intermediates?
- Methodological Answer :
- Optimization Strategies :
- Use Schlenk techniques to exclude moisture during sulfamoylation.
- Screen bases (e.g., NaHCO₃ vs. Et₃N) to minimize byproduct formation.
- Employ column chromatography (silica gel, 5% MeOH/DCM) for intermediate purification .
- Purity Validation :
- HPLC-DAD (C18 column, acetonitrile/water gradient) to detect unreacted amine (retention time ~4.2 min) and sulfamoyl chloride derivatives.
- TLC monitoring (Rf = 0.3 in EtOAc/hexane 1:1) with UV/iodine visualization .
Q. What computational methods are suitable for analyzing the compound’s electronic structure, and how do HOMO-LUMO gaps inform reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis set to calculate:
- HOMO-LUMO energy gaps (predicting charge-transfer interactions; gaps <3 eV suggest high reactivity).
- Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., carboxamide oxygen as electron-rich) .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from sulfamoyl oxygen to antibonding orbitals of adjacent groups) .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX/WinGX tools address them?
- Methodological Answer :
- Challenges : Disorder in the sulfamoyl group due to rotational flexibility; twinning in crystals grown from polar solvents.
- Solutions :
- Use SHELXL for anisotropic refinement of non-H atoms and TWIN/BASF commands to model twinning .
- WinGX : Visualize residual electron density peaks (>0.3 eÅ⁻³) to detect solvent molecules in voids .
- Data Collection : High-resolution (<1.0 Å) synchrotron data recommended for accurate thermal parameter modeling .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Systematic Reassessment :
Verify compound purity (≥98% by HPLC).
Standardize assay conditions (e.g., ATP concentration in kinase assays).
Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .
- Case Study : Discrepancies in anti-cancer activity may arise from differences in cell line permeability (use logP calculations to assess lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
